6-Fluoro-3-methoxy-3H-2-benzofuran-1-one
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Overview
Description
6-Fluoro-3-methoxy-3H-2-benzofuran-1-one , also known by its IUPAC name 6-fluoro-3-methoxy-3-methylisobenzofuran-1(3H)-one , is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 g/mol . The compound’s structure includes a benzofuran ring with a fluorine atom at position 6 and a methoxy group at position 3. The presence of the keto group (1-one) indicates its reactivity in various chemical processes .
Synthesis Analysis
The synthesis of This compound involves several methods, including cyclization reactions, fluorination, and methylation. Researchers have explored both natural and synthetic routes to obtain this compound. Notably, Saussurea lactone derivatives have been investigated as potential sources for its synthesis .
Molecular Structure Analysis
The compound’s molecular structure consists of a hexahydrobenzofuran ring fused with a ketone group. The fluorine substitution at position 6 and the methoxy group at position 3 contribute to its unique properties. The vinyl group (C=C) enhances its reactivity and potential biological activity .
Properties
IUPAC Name |
6-fluoro-3-methoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-12-9-6-3-2-5(10)4-7(6)8(11)13-9/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOSMRHAKICPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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